molecular formula C11H13NO4 B12795150 3-Phenylglutamic acid CAS No. 36739-32-9

3-Phenylglutamic acid

Cat. No.: B12795150
CAS No.: 36739-32-9
M. Wt: 223.22 g/mol
InChI Key: UXEDFOHTFRNIJS-UHFFFAOYSA-N
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Description

3-Phenylglutamic acid is a derivative of glutamic acid, an important amino acid in the central nervous system. This compound is characterized by the presence of a phenyl group attached to the third carbon of the glutamic acid backbone. It has garnered interest due to its potential neuroactive properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylglutamic acid can be synthesized through the kinetic resolution of racemic keto acid substrates. One method involves the use of aspartate aminotransferase and branched chain aminotransferase from Escherichia coli for the stereoselective synthesis of glutamate analogues . The reaction is controlled by titration of pyruvate formed from cysteine sulphinic acid and is stopped near 40% conversion of the racemic substrate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of enzymatic transamination processes. These processes leverage the high specific activities and relaxed substrate specificities of aminotransferases to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Phenylglutamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a keto group.

    Reduction: The reduction of the keto group back to an amino group.

    Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as keto acids, amino alcohols, and substituted phenyl derivatives.

Scientific Research Applications

3-Phenylglutamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylglutamic acid involves its interaction with various receptors and transporters in the central nervous system. It acts as a selective ligand for certain glutamate receptors, influencing neurotransmission and potentially exerting neuroprotective effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate excitatory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylglutamic acid is unique due to its specific substitution pattern, which imparts distinct neuroactive properties. Its ability to selectively interact with certain glutamate receptors sets it apart from other glutamate analogues .

Properties

IUPAC Name

2-amino-3-phenylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEDFOHTFRNIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40860-54-6, 36727-89-6, 36739-32-9
Record name 3-Phenylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC264856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC264855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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